![molecular formula C23H35N3O5 B2854291 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid CAS No. 300733-16-8](/img/structure/B2854291.png)
2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid
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Description
2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Benzoic Acid Derivatives in Food and Environmental Studies
Benzoic acid and its derivatives, including esters and salts, are widely utilized as antibacterial and antifungal preservatives in various industries, including food, cosmetics, and pharmaceuticals. Their extensive use has led to their widespread distribution in the environment, where they can be found in water, soil, and air. The presence and applications of benzoic acid derivatives, including their metabolism and potential public health concerns due to their controversial effects, have been extensively studied. Research in this area offers insights into the implications of these compounds' ubiquity and the need for monitoring and regulating their use to mitigate potential adverse effects on health and the environment (del Olmo, Calzada, & Nuñez, 2017).
Advances in Organic Synthesis
The selective C–H bond functionalization of benzoic acids has been a significant focus in organic chemistry, aiming to develop synthetically useful tools for efficient synthesis. One notable advancement in this field is the development of a general protocol for meta-C–H olefination of benzoic acid derivatives. This method employs a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant, showcasing the potential of benzoic acid derivatives in facilitating novel synthetic routes and contributing to the field of step-economical organic synthesis (Li et al., 2016).
Liquid Crystalline and Supramolecular Structures
Research into the structural applications of benzoic acid derivatives has led to the discovery of their role in stabilizing hexagonal columnar mesophases. The fluorination of alkyl groups in certain benzoic acid derivatives has been shown to dramatically stabilize these mesophases, which are formed by self-assembly into tubular supramolecular architectures. This stabilization effect opens up new possibilities for the design and development of advanced materials with potential applications in optoelectronics, sensors, and other technologically relevant fields (Percec et al., 1995).
Environmental and Analytical Chemistry
The study of benzoic acid derivatives extends to environmental and analytical chemistry, where they are used in methodologies for trace metal extraction in various samples. For example, 2-(3-ethylthioureido)benzoic acid has been developed and characterized for the preconcentration of metals like Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺ in water, biological, and food samples using cloud point extraction. This approach highlights the versatility of benzoic acid derivatives in developing sensitive, efficient, and environmentally friendly analytical methods (Mortada et al., 2017).
properties
IUPAC Name |
2-[[3-oxo-3-(2-tridecanoylhydrazinyl)propanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O5/c1-2-3-4-5-6-7-8-9-10-11-16-20(27)25-26-22(29)17-21(28)24-19-15-13-12-14-18(19)23(30)31/h12-15H,2-11,16-17H2,1H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNBOFCFGYTDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid |
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